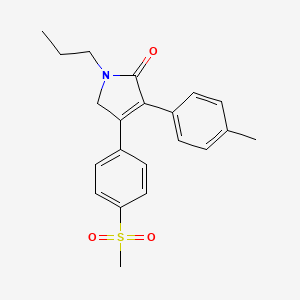
Imrecoxib
Übersicht
Beschreibung
Imrecoxib ist ein selektiver Cyclooxygenase-2 (COX-2)-Hemmer und ein nichtsteroidales Antirheumatikum (NSAR). Es wurde durch eine ausgewogene Hemmstrategie von COX-1 und COX-2 entdeckt. This compound ist in erster Linie zur Linderung der schmerzhaften Symptome im Zusammenhang mit Osteoarthritis indiziert . Seit seiner Zulassung im Jahr 2011 hat es sich gezeigt, dass es ein Potenzial für Off-Label-Anwendungen bei Erkrankungen wie idiopathischer Lungenfibrose, perioperativer Schmerzen, Hand-Fuß-Syndrom, axialer Spondyloarthritis, COVID-19, Knorpelschaden und bestimmten Malignomen wie Lungen- und Darmkrebs hat .
Wissenschaftliche Forschungsanwendungen
Imrecoxib has a wide range of scientific research applications:
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Imrecoxib is a cyclooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drug (NSAID) . The primary target of this compound is the COX-2 enzyme . This enzyme is involved in the conversion of arachidonic acid to prostaglandins, which play a key role in inflammation and pain .
Mode of Action
This compound exerts its therapeutic effects by selectively inhibiting the COX-2 enzyme . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in inflammation and pain .
Pharmacokinetics
This compound undergoes a strong first-pass metabolism in the human body . The main metabolic pathway is 4’-hydroxylation through the liver, which is catalyzed by CYP2C9 (62.5%), CYP2D6 (21.1%), and CYP3A4 (16.4%) . The pharmacokinetic data of this compound shows higher interindividual variability in elderly subjects compared with non-elderly subjects .
Result of Action
The molecular and cellular effects of this compound’s action include the down-regulation of COX-2 , vascular endothelial growth factor (VEGF)-C and matrix metalloproteinase (MMP)-9 expression . This compound effectively inhibits carrageenan-induced acute inflammation and adjuvant-induced chronic inflammation .
Action Environment
Environmental factors such as the patient’s age and renal function can influence the action, efficacy, and stability of this compound . For instance, the pharmacokinetics of this compound shows higher interindividual variability in elderly subjects compared with non-elderly subjects . Additionally, patients with renal insufficiency have statistically lower mean plasma concentration–time curves (AUC) of this compound .
Biochemische Analyse
Biochemical Properties
Imrecoxib plays a significant role in biochemical reactions by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. This compound interacts with cyclooxygenase-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandin H2. This interaction is crucial for its anti-inflammatory effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to reduce the expression of pro-inflammatory cytokines and enzymes, such as interleukin-1β and matrix metalloproteinases, in chondrocytes. This reduction helps in alleviating inflammation and protecting cartilage from degradation .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of cyclooxygenase-2. By binding to the active site of cyclooxygenase-2, this compound prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandin H2. This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins, thereby reducing inflammation and pain. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, but its efficacy may decrease over time due to metabolic degradation. Long-term studies have demonstrated that this compound can maintain its anti-inflammatory effects for extended periods, although the degree of efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as gastrointestinal irritation and renal toxicity. Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. The primary metabolic pathways of this compound involve hydroxylation and carboxylation, leading to the formation of its main metabolites. These metabolites are further conjugated and excreted from the body. This compound’s interaction with cytochrome P450 enzymes can influence its metabolic flux and the levels of its metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound’s localization and accumulation within specific tissues are influenced by its binding affinity to these transporters and proteins. This distribution is crucial for its therapeutic effects, as it ensures that this compound reaches the target sites of inflammation .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase-2. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy. The subcellular localization of this compound ensures that it exerts its effects precisely at the sites of inflammation .
Vorbereitungsmethoden
Die Synthese von Imrecoxib umfasst mehrere wichtige Schritte:
Bromierungsreaktion:
Kupplungsreaktion: INT-1 wird dann in Gegenwart von Palladium und einem anorganischen Salz mit 4-Methylthiophenylboronsäure gekoppelt, um INT-2 zu bilden.
Oxidationsreaktion: INT-2 wird mit m-Chlorperoxybenzoesäure umgesetzt, um INT-3 zu erhalten.
Barton-Zard-Pyrrolsynthese: INT-3 wird unter alkalischen Bedingungen mit 2,2-Diethoxy-1-Isocyanoethan umgesetzt, um INT-4 zu erhalten.
Wasserstoffperoxidreaktion: INT-4 wird dann mit Wasserstoffperoxid umgesetzt, um INT-5 zu bilden.
N-Alkylierungsreaktion: Schließlich wird INT-5 unter alkalischen Bedingungen einer N-Alkylierungsreaktion mit Dipropylsulfat unterzogen, um this compound zu erhalten.
Analyse Chemischer Reaktionen
Imrecoxib unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere an seinen aromatischen Ringen und Sulfonylgruppen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperoxybenzoesäure.
Reduktionsmittel:
Katalysatoren: Palladium wird üblicherweise in Kupplungsreaktionen verwendet.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv das COX-2-Enzym hemmt, das am Entzündungsprozess beteiligt ist. Durch die Hemmung von COX-2 reduziert this compound die Produktion von proinflammatorischen Prostaglandinen und lindert so Schmerzen und Entzündungen . Zu den beteiligten molekularen Zielstrukturen und Wegen gehören die Herunterregulierung von COX-2, vaskulärem endothelialen Wachstumsfaktor (VEGF)-C und Matrixmetalloproteinase (MMP)-9-Expression .
Vergleich Mit ähnlichen Verbindungen
Imrecoxib wird mit anderen selektiven COX-2-Hemmern wie Celecoxib und Rofecoxib verglichen. Während alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, hat this compound einige einzigartige Eigenschaften:
Geringere Häufigkeit von Bluthochdruck: This compound hat im Vergleich zu anderen COX-2-Hemmern eine geringere Häufigkeit von neu auftretendem Bluthochdruck.
Gastrointestinale Sicherheit: Es hat im Vergleich zu nicht-selektiven NSAR weniger gastrointestinale Toxizitäten.
Wechselwirkungen mit Medikamenten: This compound hat ein geringeres Risiko für Wechselwirkungen mit Medikamenten im Vergleich zu Celecoxib.
Ähnliche Verbindungen sind:
Celecoxib: Ein weiterer selektiver COX-2-Hemmer, der für ähnliche Indikationen verwendet wird.
Rofecoxib: Ein selektiver COX-2-Hemmer, der aufgrund von kardiovaskulären Risiken vom Markt genommen wurde.
Die ausgewogene Hemmung von COX-1 und COX-2 durch this compound macht es für ältere Patienten und Patienten mit einem höheren Risiko für gastrointestinale und kardiovaskuläre Nebenwirkungen besser geeignet .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMZZGKKZDJGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395683-14-4 | |
| Record name | Imrecoxib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imrecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12354 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IMRECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of imrecoxib?
A1: this compound exerts its therapeutic effects by selectively inhibiting COX-2, an enzyme responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , ]
Q2: How does the selectivity of this compound for COX-2 compare to other NSAIDs?
A2: this compound is classified as a moderately selective COX-2 inhibitor. While it primarily targets COX-2, it also exhibits some inhibitory activity towards COX-1, albeit to a lesser extent. This balanced inhibition is thought to contribute to its efficacy and safety profile. [, ]
Q3: What are the downstream effects of COX-2 inhibition by this compound?
A3: By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby mitigating inflammation and alleviating pain. This mechanism underpins its therapeutic benefits in conditions like osteoarthritis and axial spondyloarthritis. [, , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: This information is not explicitly provided in the provided research abstracts.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided research abstracts do not include specific spectroscopic data like NMR or IR spectra for this compound.
Q6: What is known about the stability of this compound under various conditions?
A6: Research indicates that this compound demonstrates stability in various formulations, including tablets. Specific stability data under different storage conditions (temperature, humidity) would require further investigation. [, ]
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is not known to possess catalytic properties. Its primary mode of action involves enzyme inhibition rather than catalysis.
Q8: Have any computational studies been conducted on this compound?
A8: Yes, molecular docking studies have been performed to investigate the binding affinity of this compound to CYP2C9 and CYP2D6 enzymes, providing insights into its metabolic profile. []
Q9: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of this compound?
A9: The provided research abstracts primarily focus on the clinical evaluation of this compound tablets. Detailed investigations into alternative formulations or strategies to enhance its bioavailability are not discussed.
Q10: Is there information regarding the compliance of this compound development and production with SHE regulations?
A10: The provided research abstracts primarily focus on the pharmacological and clinical aspects of this compound. Details about its manufacturing processes and compliance with SHE regulations are not discussed.
Q11: What is the ADME profile of this compound?
A12: this compound is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes. [, , , ] The major metabolic pathway involves oxidation of the 4′-methyl group to form a hydroxymethyl metabolite (M1) and further to a carboxylic acid metabolite (M2). [, ] M2 is the major circulating metabolite in humans. [, ] The majority of the administered dose is excreted in feces. [] More detailed information on absorption and distribution can be found in the research. [, ]
Q12: Are there any known drug-drug interactions with this compound?
A13: While this compound is metabolized by CYP enzymes, one study suggests it has a weaker risk of drug interaction compared to celecoxib. [, ]
Q13: What preclinical models have been used to investigate the efficacy of this compound?
A13: Preclinical studies have employed various animal models, including:
- Rat carrageenan-induced paw edema: This model assesses the acute anti-inflammatory effects of this compound. []
- Rat adjuvant-induced arthritis: This model evaluates the efficacy of this compound in chronic inflammatory arthritis. []
- A549 cell nude mice xenograft model: This model explores the potential of this compound in combination with lobaplatin for controlling non-small cell lung cancer growth and inhibiting invasion and metastasis. []
Q14: What clinical trials have been conducted with this compound?
A14: Several clinical trials have investigated the efficacy and safety of this compound in humans, mainly focusing on:
- Osteoarthritis (OA): Phase II and IV trials have demonstrated the efficacy of this compound in relieving pain and improving function in patients with knee OA. [, ]
- Axial Spondyloarthritis (axSpA): Studies have shown this compound to be effective in improving disease activity, functional parameters, and inflammatory markers in axSpA patients. [, , , ]
- Postoperative Pain: this compound has been studied for its analgesic effects following oral surgery and total hip arthroplasty. [, ]
Q15: Are there any known mechanisms of resistance to this compound?
A15: The provided research abstracts do not specifically address resistance mechanisms to this compound.
Q16: Have any targeted drug delivery strategies been explored for this compound?
A16: The research abstracts provided do not discuss targeted drug delivery strategies for this compound.
Q17: What analytical methods have been used to characterize and quantify this compound?
A17: Several analytical techniques have been employed in this compound research:
- High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying this compound and its metabolites in various matrices, including tablets and biological samples. [, ]
- Liquid Chromatography-Mass Spectrometry (LC/MS): Employed for sensitive and specific detection and quantification of this compound and its metabolites in biological samples, particularly plasma. [, , ]
Q18: Is there information available regarding the environmental impact and degradation of this compound?
A18: The provided research abstracts do not include information about the environmental fate or ecotoxicological profile of this compound.
Q19: Has this compound been compared to other NSAIDs in terms of efficacy, safety, or cost-effectiveness?
A19: Yes, several studies have compared this compound with celecoxib, another selective COX-2 inhibitor, and diclofenac, a non-selective NSAID:
- Efficacy: Studies suggest comparable efficacy between this compound and celecoxib in managing OA and axSpA. [, , ]
- Safety: this compound appears to have a more favorable cardiovascular safety profile compared to other selective COX-2 inhibitors and a lower risk of gastrointestinal side effects than non-selective NSAIDs. [, ]
- Cost-Effectiveness: Research indicates that this compound may be more cost-effective than celecoxib for treating OA. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



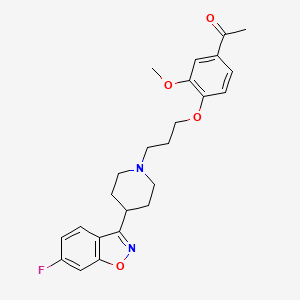

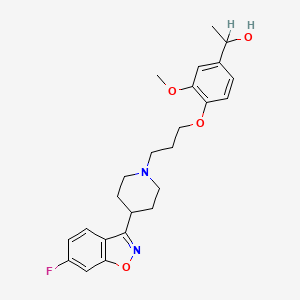
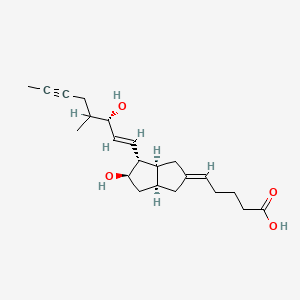

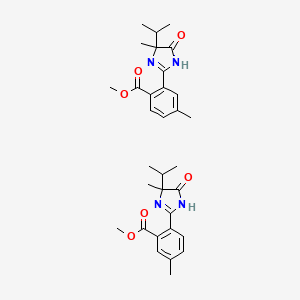
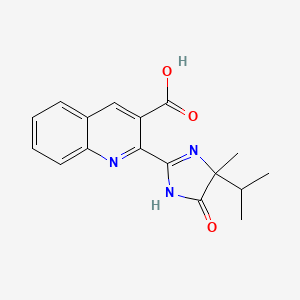
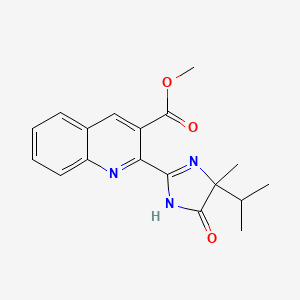
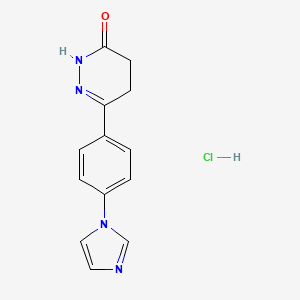
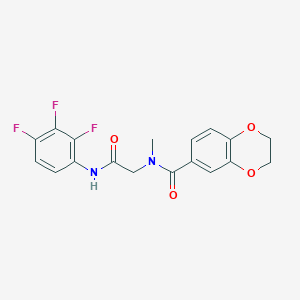

![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)
![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)
